Product packaging for 5-Bromo-2,3-dihydrofuro[3,2-b]pyridin-3-ol(Cat. No.:)

5-Bromo-2,3-dihydrofuro[3,2-b]pyridin-3-ol

Cat. No.: B13685927
M. Wt: 216.03 g/mol
InChI Key: LWGWYQXVROUFHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2,3-dihydrofuro[3,2-b]pyridin-3-ol (CAS 2376147-47-4) is a high-purity, brominated furopyridine derivative serving as a versatile synthetic intermediate in organic chemistry and drug discovery research. This compound features a fused dihydrofuro[3,2-b]pyridine core, a privileged scaffold in medicinal chemistry. The bromine atom at the 5-position provides a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling rapid exploration of structure-activity relationships (SAR) . Furopyridine cores are recognized as isosteric replacements for azaindoles and are gaining traction as hinge-binding templates in the development of kinase inhibitors, targeting enzymes like B-Raf, EGFR, and Lck . The 3-hydroxy group on the dihydrofuran ring offers an additional site for chemical modification or for investigating key molecular interactions. Researchers utilize this compound and its derivatives as key building blocks for constructing complex polycyclic frameworks often found in biologically active molecules . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6BrNO2 B13685927 5-Bromo-2,3-dihydrofuro[3,2-b]pyridin-3-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6BrNO2

Molecular Weight

216.03 g/mol

IUPAC Name

5-bromo-2,3-dihydrofuro[3,2-b]pyridin-3-ol

InChI

InChI=1S/C7H6BrNO2/c8-6-2-1-5-7(9-6)4(10)3-11-5/h1-2,4,10H,3H2

InChI Key

LWGWYQXVROUFHD-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(O1)C=CC(=N2)Br)O

Origin of Product

United States

Chemical Transformations and Reactivity of 5 Bromo 2,3 Dihydrofuro 3,2 B Pyridin 3 Ol

Functionalization at the Bromine Moiety

The bromine atom at the 5-position of the pyridine (B92270) ring is a key handle for introducing molecular diversity through various cross-coupling and substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromo-pyridine motif is a common substrate for these transformations. acs.orgmdpi.commdpi.com

Suzuki Coupling: The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. For 5-Bromo-2,3-dihydrofuro[3,2-b]pyridin-3-ol, a Suzuki coupling would be expected to proceed with various aryl or heteroaryl boronic acids or esters to introduce new aromatic or heteroaromatic substituents at the 5-position. Typical conditions would involve a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃), and a suitable solvent system, often a mixture of an organic solvent and water.

Hypothetical Suzuki Coupling Reactions of this compound

EntryBoronic Acid/EsterCatalystBaseSolventProduct
1Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol/H₂O5-Phenyl-2,3-dihydrofuro[3,2-b]pyridin-3-ol
24-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O5-(4-Methoxyphenyl)-2,3-dihydrofuro[3,2-b]pyridin-3-ol
3Thiophen-2-ylboronic acidPd(OAc)₂/SPhosCs₂CO₃Toluene/H₂O5-(Thiophen-2-yl)-2,3-dihydrofuro[3,2-b]pyridin-3-ol

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. scirp.orgscirp.orgresearchgate.net This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The reaction of this compound with various terminal alkynes would provide access to 5-alkynyl-substituted derivatives. These products can serve as versatile intermediates for further transformations.

Representative Sonogashira Coupling Reactions

EntryAlkynePalladium CatalystCopper Co-catalystBaseSolventProduct
1PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHF5-(Phenylethynyl)-2,3-dihydrofuro[3,2-b]pyridin-3-ol
2TrimethylsilylacetylenePd(OAc)₂/PPh₃CuIDiisopropylamineDMF5-((Trimethylsilyl)ethynyl)-2,3-dihydrofuro[3,2-b]pyridin-3-ol
3Propargyl alcoholPd(PPh₃)₄CuIEt₃NAcetonitrile5-(3-Hydroxyprop-1-yn-1-yl)-2,3-dihydrofuro[3,2-b]pyridin-3-ol

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. mdpi.comnih.govresearchgate.net In the case of this compound, reaction with various alkenes, such as acrylates, styrenes, or other vinyl compounds, would be expected to yield 5-alkenyl-substituted products. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, a base, and a polar aprotic solvent.

Plausible Heck Coupling Reactions

EntryAlkeneCatalystBaseSolventProduct
1StyrenePd(OAc)₂Et₃NDMF5-((E)-2-Phenylvinyl)-2,3-dihydrofuro[3,2-b]pyridin-3-ol
2Ethyl acrylatePd(PPh₃)₄K₂CO₃AcetonitrileEthyl (E)-3-(3-hydroxy-2,3-dihydrofuro[3,2-b]pyridin-5-yl)acrylate
3CyclohexenePdCl₂(PPh₃)₂NaOAcDMA5-(Cyclohex-1-en-1-yl)-2,3-dihydrofuro[3,2-b]pyridin-3-ol

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on pyridine rings is generally favored at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the anionic intermediate (Meisenheimer complex). echemi.comstackexchange.com However, substitution at the 3- and 5-positions is more challenging. For a nucleophilic attack to occur at the 5-position of the pyridine ring in this compound, strong activation by electron-withdrawing groups on the ring would typically be required. Given the electron-donating nature of the fused dihydrofuran ring, SNAr reactions at the bromine-bearing carbon are expected to be difficult and would likely require harsh conditions or the use of a strong nucleophile. In some cases, concerted SNAr mechanisms have been proposed for electron-deficient heterocycles. acs.org

Reactions Involving the Hydroxyl Group

The secondary hydroxyl group at the 3-position of the dihydrofuran ring is a versatile site for various chemical modifications. researchgate.netresearchgate.net

Derivatization (e.g., Esterification, Etherification)

Esterification: The hydroxyl group can be readily converted to an ester through reaction with acylating agents such as acid chlorides, anhydrides, or carboxylic acids under appropriate conditions. For instance, reaction with acetyl chloride or acetic anhydride (B1165640) in the presence of a base like pyridine or triethylamine (B128534) would yield the corresponding acetate (B1210297) ester. Steglich esterification conditions, using a carboxylic acid with a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), would also be applicable.

Etherification: The formation of an ether linkage can be achieved through various methods. The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base (e.g., NaH) to form an alkoxide, followed by reaction with an alkyl halide, is a common approach. Alternatively, Mitsunobu reaction conditions, using a phosphine reagent (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD), would allow for the conversion of the alcohol to an ether with inversion of stereochemistry if the carbon is chiral.

Oxidation Reactions

The secondary alcohol in the dihydrofuran ring can be oxidized to the corresponding ketone. beilstein-journals.orgnih.govrsc.org A variety of oxidizing agents can be employed, with the choice depending on the desired selectivity and the presence of other sensitive functional groups in the molecule. Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Dess-Martin periodinane would be suitable for this transformation. Swern oxidation, using dimethyl sulfoxide (B87167) activated by oxalyl chloride or trifluoroacetic anhydride, is another effective method that proceeds under mild conditions. More recently, catalytic aerobic oxidation methods using transition metal catalysts have also been developed. acs.org

Reactivity of the Dihydrofuro[3,2-b]pyridine Ring System

Aromatization Strategies and Reactivity of Furo[3,2-b]pyridines

The conversion of the 2,3-dihydrofuro[3,2-b]pyridin-3-ol (B25537) core into the planar, aromatic furo[3,2-b]pyridine (B1253681) system is a critical transformation. This aromatization significantly alters the compound's electronic properties and reactivity, providing a gateway to further derivatization.

One common strategy to achieve aromatization involves a two-step process: dehydration of the 3-hydroxy group to form a 2,3-dihydrofuro[3,2-b]pyridine (B3059227) intermediate, followed by an oxidation step. Analogous transformations have been successfully employed in related heterocyclic systems. For instance, 1,4-dihydrobenzofuro[3,2-b]pyridines can be effectively aromatized to the corresponding benzofuro[3,2-b]pyridines using an oxidizing agent in the presence of a base, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). rsc.org Similarly, the oxidation of a dihydrofuro[2,3-b]pyridine to the aromatic furo[2,3-b]pyridine (B1315467) has been accomplished using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). nih.gov These methods highlight a viable pathway for the aromatization of this compound.

Once formed, the aromatic 5-bromofuro[3,2-b]pyridine (B3034064) scaffold exhibits reactivity characteristic of both pyridine and furan (B31954) rings. The pyridine moiety is generally susceptible to nucleophilic attack, particularly when activated, while the furan ring can undergo electrophilic substitution. The presence of the bromine atom at the C5 position provides a handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents.

Table 1: Representative Aromatization Strategies for Dihydrofuropyridine Scaffolds
Precursor TypeReagents/ConditionsProductReference
1,4-Dihydrobenzofuro[3,2-b]pyridinesDBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)Benzofuro[3,2-b]pyridines rsc.org
Dihydrofuro[2,3-b]pyridineDDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)Furo[2,3-b]pyridine nih.gov
1,2-Dihydrobenzofuro[3,2-b]pyridinesBasic conditionsBenzofuro[3,2-b]pyridines researchgate.net

Functionalization via C-H Activation

Direct C-H functionalization has emerged as a powerful and atom-economical tool for modifying heterocyclic cores. rsc.org For the furo[3,2-b]pyridine scaffold derived from this compound, C-H activation offers a route to introduce substituents without pre-functionalization, complementing traditional cross-coupling methods.

The electron-deficient nature of the pyridine ring makes its C-H bonds challenging to activate directly, but transition-metal catalysis provides effective solutions. researchgate.net Palladium-catalyzed C-H activation has been successfully applied to the synthesis of benzofuro[3,2-b]pyridines from 3-phenoxypyridine (B1582220) 1-oxides, involving a dual C-H activation/cyclization process. acs.orgnih.gov This demonstrates the feasibility of activating C-H bonds on the pyridine portion of the fused ring system.

For the furo[3,2-b]pyridine core, the most likely sites for C-H functionalization are the positions on the pyridine ring not occupied by the bromine atom or the fused furan ring (i.e., C4 and C6). The regioselectivity of these reactions is often directed by the choice of catalyst, directing group, and reaction conditions. For the related furo[2,3-b]pyridine system, C-H amination and borylation reactions have been explored, indicating the potential for diverse functionalization of the pyridine moiety. acs.org

Table 2: Examples of C-H Functionalization on Pyridine and Fused Pyridine Systems
Substrate TypeReaction TypeCatalyst/ReagentsKey FeatureReference
3-Phenoxypyridine 1-OxidesIntramolecular Dual C-H ActivationPalladium (Pd)Forms Benzofuro[3,2-b]pyridine core acs.orgnih.gov
Furo[2,3-b]pyridinesC-H AminationPhosphonium salt, nucleophilic amineFunctionalization of the pyridine ring acs.org
Furo[2,3-b]pyridinesC-H BorylationIridium (Ir) catalystIntroduction of a boryl group for further coupling acs.org

Ring-Opening and Ring-Closure Reactions

The dihydrofuran ring in this compound is a key site for reactivity, including ring-opening and ring-closure reactions. The stability of this ring can be influenced by reaction conditions and the presence of substituents.

Ring-Opening Reactions: Furo[2,3-b]pyridines substituted with electron-withdrawing groups are known to undergo ring-opening when treated with strong bases or nucleophiles. acs.org Although the title compound is a dihydro- derivative, the hemiaminal-like structure of the fused ring system could be susceptible to cleavage under certain conditions. For instance, reactions of related 2H-furo[3,2-b]pyran-2-ones with dinucleophiles can result in recyclization accompanied by the opening of the furan ring. beilstein-journals.org Similarly, the ring-opening of 2,3-dihydrofuran (B140613) acetals can be catalyzed by Lewis acids, leading to the formation of new carbocyclic or heterocyclic systems. mdpi.com These precedents suggest that the dihydrofuran portion of this compound could be opened under specific acidic or basic conditions, providing intermediates for further synthetic transformations.

Ring-Closure Reactions: Conversely, the structural motifs within this compound can be utilized in ring-closure (cyclization) reactions to build more complex, polycyclic frameworks. Tandem reactions involving cyclization are a cornerstone of heterocyclic synthesis. For example, methyl 2-[(cyanophenoxy)methyl]-3-furoates undergo a tandem cyclization to form substituted benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, demonstrating how a furan precursor can lead to a more complex fused pyridine system. researchgate.net Derivatives of the title compound could potentially serve as precursors in similar intramolecular or intermolecular cyclization cascades to generate novel heterocyclic structures.

Stability and Degradation Pathways of the Compound

The stability of this compound is determined by the inherent properties of its functional groups and heterocyclic rings. Specific, quantitative stability data for this exact molecule is not widely published; however, its degradation pathways can be inferred from general chemical principles and the reactivity of related structures.

The 2,3-dihydrofuro[3,2-b]pyridine core, containing a cyclic hemiaminal ether linkage, is likely the most sensitive part of the molecule. Such systems can be susceptible to hydrolysis under strong acidic or basic conditions, which would lead to the opening of the dihydrofuran ring, as discussed in the previous section.

The secondary alcohol at the C3 position is a site for potential oxidation. Mild oxidizing agents could convert it to the corresponding ketone, 5-Bromo-2,3-dihydrofuro[3,2-b]pyridin-3-one. Stronger oxidation could potentially lead to cleavage of the dihydrofuran ring.

The bromopyridine moiety is generally stable but can undergo degradation under specific conditions, such as reductive debromination or nucleophilic aromatic substitution, although the latter typically requires harsh conditions or strong activation. Photodegradation is also a possible pathway for bromoaromatic compounds.

Advanced Spectroscopic and Structural Elucidation of 5 Bromo 2,3 Dihydrofuro 3,2 B Pyridin 3 Ol

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

Should experimental data for 5-Bromo-2,3-dihydrofuro[3,2-b]pyridin-3-ol become publicly available in the future, a thorough and scientifically rigorous article according to the requested outline could be generated.

X-ray Crystallography for Solid-State Structure Determination

Table 4.4.1. Crystallographic Data for this compound

Parameter Value
Crystal System Data Not Available
Space Group Data Not Available
Unit Cell Dimensions a = ? Å, b = ? Å, c = ? Å
α = ? °, β = ? °, γ = ? °
Volume (V) ? ų
Molecules per Unit Cell (Z) ?
Density (calculated) ? g/cm³
R-factor Data Not Available

Chiroptical Spectroscopy (CD/ORD) for Absolute Configuration Assignment

Similarly, there is a lack of available research on the chiroptical properties of this compound. Chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) spectroscopy are fundamental for determining the absolute configuration of chiral molecules. These methods measure the differential absorption and rotation of plane-polarized light by enantiomers. In the absence of experimental CD and ORD data, the absolute stereochemistry of the chiral center at the C3 position of the dihydrofuran ring for this specific compound has not been experimentally assigned or reported in the literature.

Table 4.5.1. Chiroptical Data for this compound

Technique Wavelength (nm) Molar Ellipticity / Specific Rotation Solvent
CD Data Not Available Data Not Available Data Not Available

Further research, including the successful crystallization of the compound for X-ray analysis and subsequent chiroptical studies, would be required to elucidate the detailed structural and stereochemical characteristics of this compound.

Computational Chemistry and Theoretical Studies on 5 Bromo 2,3 Dihydrofuro 3,2 B Pyridin 3 Ol

Quantum Chemical Calculations of Electronic Structure and Energetics (e.g., DFT studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of a molecule. Such studies on 5-Bromo-2,3-dihydrofuro[3,2-b]pyridin-3-ol would provide fundamental insights into its electronic behavior and stability.

A detailed analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be crucial. The energy and spatial distribution of these frontier orbitals would help in predicting the molecule's reactivity, including its susceptibility to nucleophilic or electrophilic attack. The electron density distribution would reveal the polarization of bonds and the partial charges on each atom, highlighting the most electron-rich and electron-deficient regions of the molecule.

Data on HOMO-LUMO gap and electron density distribution would be presented here in a tabular format if available from research.

Calculations of bond dissociation energies (BDEs) would quantify the strength of the various chemical bonds within the molecule. This information is vital for predicting its thermal stability and potential degradation pathways. By identifying the weakest bond, one could anticipate the initial steps of fragmentation or reaction.

A table of calculated bond dissociation energies for key bonds would be included here if such a study were published.

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure of this compound is not rigid. A conformational analysis would explore the different spatial arrangements (conformers) of the molecule and their relative energies. By mapping the potential energy surface, the most stable conformer(s) and the energy barriers for interconversion between them could be determined. This is essential for understanding its behavior in different environments and its interaction with other molecules.

A data table summarizing the relative energies and key dihedral angles of different conformers would be presented in this section based on relevant research.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling can provide a step-by-step understanding of the reaction mechanisms involved in the synthesis or further transformation of this compound.

For any given reaction, computational chemistry can be used to identify the transition state structures, which are the highest energy points along the reaction coordinate. The energy of these transition states determines the activation energy and, consequently, the reaction rate. A thorough analysis would provide a detailed geometric and energetic picture of how the molecule is formed.

Key parameters of calculated transition state structures would be detailed in a table if the data were accessible.

In reactions where multiple products can be formed, computational modeling can predict the regioselectivity (which position on a molecule reacts) and stereoselectivity (which stereoisomer is formed). By comparing the activation energies of different possible reaction pathways, the most likely outcome can be determined, guiding synthetic efforts.

A table comparing the activation energies for different regioisomeric or stereoisomeric pathways would be included here from relevant computational studies.

Prediction of Spectroscopic Parameters

Theoretical prediction of spectroscopic parameters is a cornerstone of computational chemistry, offering insights that can aid in the identification, characterization, and analysis of novel compounds. By employing quantum mechanical calculations, it is possible to simulate spectra that can be compared with experimental data, or in cases where such data is unavailable, provide a predictive framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structure elucidation in organic chemistry. Computational methods, particularly Density Functional Theory (DFT), have become increasingly accurate in predicting ¹H and ¹³C NMR chemical shifts. For a molecule like this compound, a typical computational workflow for NMR prediction would involve several key steps. github.io

First, a conformational search is performed to identify the various low-energy three-dimensional arrangements of the atoms. Each of these conformers is then subjected to geometry optimization using a selected DFT functional, such as B3LYP, often paired with a basis set like 6-31G(d). github.io Following optimization, NMR shielding tensors are calculated for each conformer, commonly using a functional optimized for NMR calculations, for instance, WP04, and a more extensive basis set like 6-311++G(2d,p), often in conjunction with a solvent model (e.g., PCM for chloroform (B151607) or DMSO) to simulate experimental conditions. github.io

The final predicted chemical shifts are obtained by taking a Boltzmann-weighted average of the shifts for all significant conformers. This approach accounts for the dynamic nature of the molecule in solution. The predicted values provide a theoretical spectrum that can guide the interpretation of future experimental data. For this compound, key predictions would focus on the chemical shifts of the aromatic protons on the pyridine (B92270) ring, the protons of the dihydrofuran ring, and the carbon atoms throughout the fused heterocyclic system. The presence of the bromine atom and the hydroxyl group is expected to significantly influence the chemical shifts of nearby nuclei.

Table 1: Predicted ¹H NMR Chemical Shifts (Illustrative) This table is illustrative and based on general principles of NMR prediction for similar heterocyclic systems. Actual values would require specific quantum chemical calculations.

Proton Predicted Chemical Shift (ppm)
Pyridine-H 7.0 - 8.5
Dihydrofuran-CH₂ 3.5 - 5.0
Dihydrofuran-CH(OH) 4.5 - 6.0

Table 2: Predicted ¹³C NMR Chemical Shifts (Illustrative) This table is illustrative and based on general principles of NMR prediction for similar heterocyclic systems. Actual values would require specific quantum chemical calculations.

Carbon Predicted Chemical Shift (ppm)
Pyridine-C 110 - 160
Pyridine-C-Br 90 - 110

For this compound, theoretical vibrational analysis would identify characteristic frequencies associated with specific molecular motions. These include:

O-H stretching: A broad band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

C-H stretching: Aromatic C-H stretches from the pyridine ring would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretches from the dihydrofuran ring would be observed in the 2850-3000 cm⁻¹ range.

C=N and C=C stretching: Vibrations from the pyridine ring are expected in the 1400-1600 cm⁻¹ region.

C-O stretching: The C-O single bond stretches of the ether in the dihydrofuran ring and the alcohol would likely appear in the 1000-1300 cm⁻¹ region.

C-Br stretching: A characteristic vibration for the carbon-bromine bond is expected at lower frequencies, typically in the 500-650 cm⁻¹ range.

The calculated vibrational frequencies are often systematically scaled to correct for anharmonicity and the approximations inherent in the theoretical models, leading to better agreement with experimental data. nih.govresearchgate.net

Tautomerism and Isomerism Studies

The structure of this compound, featuring a hydroxyl group on a ring adjacent to a pyridine nitrogen, suggests the possibility of tautomerism. Tautomers are constitutional isomers that readily interconvert, and their relative stability can be assessed using computational methods.

A potential tautomeric equilibrium for this molecule involves the migration of the hydroxyl proton to the pyridine nitrogen, forming a pyridone-like zwitterionic species. This is analogous to the well-studied tautomerism of 2- and 4-hydroxypyridines, which often exist predominantly in their pyridone forms. chemtube3d.comwuxibiology.com

Computational studies would involve the geometry optimization of both the hydroxyl and the potential pyridone-like tautomers. By calculating the electronic energies of these optimized structures, it is possible to determine their relative stabilities. The inclusion of solvent effects is critical in these calculations, as the polarity of the solvent can significantly influence the position of the tautomeric equilibrium. wuxibiology.com For instance, polar solvents may stabilize a more polar zwitterionic tautomer.

Furthermore, the presence of a stereocenter at the C3 position (the carbon bearing the hydroxyl group) means that this compound can exist as a pair of enantiomers, (R)- and (S)-5-Bromo-2,3-dihydrofuro[3,2-b]pyridin-3-ol. While computational studies of the ground state properties of enantiomers will yield identical energies, they can be used to predict chiroptical properties, such as optical rotation, which can aid in the experimental determination of the absolute configuration.

Exploration of Biological Activities and Structure Activity Relationships Sar of 5 Bromo 2,3 Dihydrofuro 3,2 B Pyridin 3 Ol and Its Analogs

In Vitro Receptor Binding and Enzyme Inhibition Assays

Analogs based on the furo[3,2-b]pyridine (B1253681) scaffold have demonstrated significant inhibitory activity against several important enzymes and receptors in in vitro assays.

The furo[3,2-b]pyridine nucleus is a deaza-isostere of adenine (B156593) and serves as a foundational structure for developing ATP-mimetic kinase inhibitors. researchgate.netsnv63.ru Research has shown that derivatives of this scaffold can be potent and highly selective inhibitors of Cdc-like kinases (CLKs). nih.govresearchgate.net Optimization of 3,5-disubstituted furo[3,2-b]pyridines has led to the development of cell-active and highly selective CLK inhibitors. nih.gov

Furthermore, related fused pyrimidine (B1678525) scaffolds, such as furo[2,3-d]pyrimidine (B11772683) and thieno[2,3-d]pyrimidine (B153573), have been successfully utilized to design potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in cancer-related angiogenesis. nih.gov Certain thieno[2,3-d]pyrimidine derivatives have shown VEGFR-2 inhibition with IC50 values in the low nanomolar range. nih.gov The design of dual inhibitors targeting both Epidermal Growth Factor Receptor (EGFR) and VEGFR-2 is a strategy to overcome resistance to anti-EGFR therapies, and various heterocyclic compounds are explored for this purpose. researchgate.net Rhodanine-piperazine hybrids, for instance, have been evaluated for their potential to target VEGFR, EGFR, and HER2. mdpi.com

Compound ScaffoldTarget KinaseIC50 ValueReference
Thieno[2,3-d]pyrimidine derivative 21eVEGFR-221 nM nih.gov
Thieno[2,3-d]pyrimidine derivative 21bVEGFR-233.4 nM nih.gov
Thieno[2,3-d]pyrimidine derivative 21cVEGFR-247.0 nM nih.gov

Beyond kinase inhibition, the furo[3,2-b]pyridine scaffold has proven effective in modulating the Hedgehog (Hh) signaling pathway. nih.gov A subset of 3,5,7-trisubstituted furo[3,2-b]pyridines, which were found to be inactive as kinase inhibitors, demonstrated sub-micromolar modulation of this critical pathway. nih.govresearchgate.net The Hedgehog pathway plays a significant role in embryonic development and its dysregulation is implicated in the formation of certain cancers.

Derivatives of scaffolds structurally related to furo[3,2-b]pyridine have shown potent inhibitory effects on other enzyme classes. A series of dihydrofuro[3,2-b]piperidine derivatives, which share a fused bicyclic system, were synthesized and evaluated as α-glucosidase inhibitors. nih.govresearchgate.net Several of these compounds exhibited significantly more potent inhibition of α-glucosidase than the clinically used drug acarbose. nih.govresearchgate.net For example, compound 32 from this series, an L-arabino-configured derivative, showed an IC50 value of 0.07 μM. nih.gov

While direct evidence for topoisomerase inhibition by furo[3,2-b]pyridine derivatives is limited in the provided context, other bromine-containing heterocyclic compounds have been investigated as topoisomerase poisons. For instance, 5-bromo- and 5-phenylterbenzimidazoles have been identified as potent inhibitors of Topoisomerase I, an essential enzyme for maintaining DNA structure during cellular processes. nih.gov

Compound Scaffold/DerivativeTarget EnzymeIC50 Value (μM)Reference
Dihydrofuro[3,2-b]piperidine derivative 32α-glucosidase0.07 nih.gov
Dihydrofuro[3,2-b]piperidine derivative 28α-glucosidase0.5 nih.gov
7-(arylethynyl)-5-bromo-3-methylindazolesα-glucosidase0.42 - 23.71 researchgate.net
7-aryl-5-bromo-3-methylindazolesα-glucosidase0.50 - 51.51 researchgate.net
Acarbose (Reference Drug)α-glucosidase0.82 researchgate.net

Cell-Based Biological Activity Profiling

The enzymatic inhibition observed in vitro often translates to measurable biological effects in cell-based assays, such as antiproliferative and antimicrobial activities.

The antiproliferative properties of compounds containing the furo[3,2-b]pyridine scaffold and related structures have been evaluated against various human cancer cell lines. Inhibition of kinases like VEGFR-2 and EGFR is a common mechanism for the anticancer activity of such compounds. nih.gov For example, various pyrazolo[4,3-c]hexahydropyridine derivatives have shown excellent cytotoxic activity against MCF-7 (breast adenocarcinoma) and MDA-MB-231 cell lines. mdpi.com Similarly, a ciprofloxacin (B1669076) chalcone (B49325) hybrid demonstrated concentration- and time-dependent reduction in the viability of HepG2 (hepatocellular carcinoma) and MCF-7 cells. waocp.org Novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates, which are structurally related to the furo[3,2-b]pyridine core, also exhibited significant antiproliferative effects against the MCF-7 cell line. nih.gov

Compound Scaffold/DerivativeCell LineIC50 ValueReference
Pyrazolo[4,3-c]hexahydropyridine derivative 31MCF-72.4 µM mdpi.com
4-amino-thieno[2,3-d]pyrimidine derivative 2MCF-70.013 µM nih.gov
Indenopyrimidine-2,5-dione derivative 30MCF-70.004 µM (ERα binding) nih.gov

Heterocyclic compounds, including those with a pyridine (B92270) moiety, are a rich source of antimicrobial agents. nih.gov While specific studies on 5-Bromo-2,3-dihydrofuro[3,2-b]pyridin-3-ol were not detailed in the search, the broader class of compounds is known for this activity. For instance, new heterocyclic compounds derived from 5-bromo-indole structures have been screened for their in vitro antimicrobial activity against bacteria such as S. aureus and E. coli. researchgate.net The antimicrobial potential of various pyridine derivatives has been well-documented, with different substitutions on the pyridine ring leading to a wide range of activities against both Gram-positive and Gram-negative bacteria as well as fungi. nih.govimpactfactor.org

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Binding Mode Analysis within Protein Active Sites

Molecular docking studies on analogs of this compound have revealed potential binding modes within the active sites of several protein kinases, which are crucial regulators of cell signaling and are often implicated in diseases like cancer.

Another important kinase target is the Serine/Threonine-protein kinase AKT1, which is a central node in cell survival and proliferation pathways. Molecular docking of pyrrolo[3,4-b]pyridin-5-ones, which share a similar bicyclic core, into the active site of AKT1 has been investigated. mdpi.com These studies suggest that the core scaffold can fit into the ATP-binding pocket, with specific substituents forming key interactions. For example, π-stacking interactions with aromatic residues and hydrogen bonds with polar residues in the active site are often observed. mdpi.com

The following table summarizes the key interactions observed in docking studies of analogous compounds with their respective protein targets.

Analog ClassProtein TargetKey Interacting ResiduesType of Interaction
Furo[2,3-b]pyridine (B1315467) DerivativesCDK2Hinge Region Residues (e.g., Leucine, Valine)Hydrogen Bonding, Hydrophobic Interactions
Pyrrolo[3,4-b]pyridin-5-onesAKT1TRP94π-stacking, Hydrogen Bonding, Hydrophobic Interactions
2,4-Diaryl benzofuro[3,2-b]pyridine DerivativesTopoisomerase IIαDNA residues, Various protein residuesHydrogen Bonding, van der Waals Interactions

Ligand-Protein Interaction Energy Calculations

For furo[2,3-b]pyridine derivatives targeting CDK2, molecular docking studies have been coupled with the calculation of binding energies to rank potential inhibitors. researchgate.net These calculations often reveal that compounds with favorable hydrogen bonding and hydrophobic interactions in the active site have lower (i.e., more favorable) binding energies. researchgate.net

Similarly, for pyrrolo[3,4-b]pyridin-5-ones docked into AKT1, interaction energy calculations have highlighted the importance of specific residues in stabilizing the ligand-protein complex. The interaction energies with key residues like TRP94 were found to be particularly significant. mdpi.com

The table below presents hypothetical interaction energy data for a representative analog within the active site of a protein kinase, illustrating the contributions of different energy components.

Analog-Protein ComplexBinding Energy (kcal/mol)van der Waals Energy (kcal/mol)Electrostatic Energy (kcal/mol)Hydrogen Bonding Energy (kcal/mol)
Furo[2,3-b]pyridine Analog - CDK2-9.8-6.5-2.3-1.0
Pyrrolo[3,4-b]pyridin-5-one Analog - AKT1-10.2-7.1-2.5-0.6
Benzofuro[3,2-b]pyridine Analog - Topoisomerase IIα-8.5-5.9-1.8-0.8

Emerging Applications and Future Research Directions for 5 Bromo 2,3 Dihydrofuro 3,2 B Pyridin 3 Ol

Utilization as a Chemical Building Block for Complex Architectures

The structure of 5-Bromo-2,3-dihydrofuro[3,2-b]pyridin-3-ol, which combines a fused furo-pyridine core with a reactive bromine atom and a hydroxyl group, theoretically positions it as a versatile intermediate in organic synthesis. The bromine atom can potentially be used for cross-coupling reactions (like Suzuki or Sonogashira reactions) to introduce new carbon-carbon or carbon-heteroatom bonds. mdpi.com The hydroxyl group offers a site for esterification, etherification, or oxidation.

However, a detailed search of scientific databases did not yield specific examples of complex molecular architectures that have been synthesized using this compound as a starting material. Research on related furopyridine and benzofuropyridine systems demonstrates the general utility of this class of compounds in constructing more complex derivatives, but direct applications of the title compound are not yet reported. rsc.orgresearchgate.net

Potential in Materials Science and Organic Electronics

Heterocyclic compounds, particularly those containing pyridine (B92270) rings, are often investigated for applications in materials science and organic electronics due to their electronic properties. For instance, related bromo-pyridine derivatives have been utilized as building blocks for semiconductor materials in applications like Organic Light-Emitting Diodes (OLEDs). ossila.com The electron-deficient nature of the pyridine ring can be advantageous in designing materials for electronic applications.

Despite this, there is currently no specific research available that explores the integration of this compound into polymers or its use in the development of novel organic electronic materials.

Role in Catalysis or Supramolecular Chemistry

The nitrogen atom in the pyridine ring and the oxygen atoms in the furan (B31954) ring and hydroxyl group give this compound potential as a ligand for coordinating with metal centers. Such coordination is fundamental to the design of catalysts and the construction of supramolecular assemblies. The planar, rigid structure of the fused rings could also lend itself to applications in host-guest chemistry.

At present, there are no published studies that describe the use of this compound as a catalyst, as a ligand in catalytic systems, or as a component in supramolecular structures.

Development of Novel Synthetic Methodologies for Diversification

The development of novel synthetic routes to create a library of derivatives from a core scaffold is a key aspect of medicinal chemistry and materials science. For this compound, diversification could be achieved by modifying its functional groups. Research on analogous heterocyclic systems often involves exploring various reaction conditions to functionalize the core structure efficiently. nih.gov

A review of the literature indicates a lack of studies focused specifically on developing diverse synthetic methodologies starting from this compound. While general methods for modifying bromo-pyridines and alcohols are well-established, their application to this specific molecule has not been detailed.

Integration with Artificial Intelligence and Machine Learning in Chemical Research

Q & A

Q. How can researchers validate its role as a pharmacophore in multitarget drug discovery?

  • Multiplex Assays : Screen against panels of GPCRs, ion channels, and kinases (e.g., Eurofins PanLabs®).
  • Proteomics : SILAC-based profiling to identify off-target interactions in cellular models .

Regulatory and Safety Considerations

Q. What regulatory guidelines apply to preclinical testing of analogs?

  • Follow ICH S7A/S7B for safety pharmacology and OECD 423 for acute toxicity. Document purity (>95% by HPLC) and impurity profiles (e.g., residual solvents per ICH Q3C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.